(4-Bromo-3-methylphenyl)(methyl)sulfane
Description
Significance of Aryl Methyl Sulfanes in Contemporary Chemical Research
Aryl methyl sulfanes, also known as aryl methyl thioethers, are a class of organic compounds that have garnered considerable attention in various fields of chemical science. nih.gov Their importance stems from their presence in numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov The sulfur atom in aryl methyl sulfanes can exist in different oxidation states (sulfide, sulfoxide (B87167), and sulfone), each imparting distinct electronic and steric properties to the molecule. nih.govbohrium.com This versatility allows for the fine-tuning of a compound's biological activity and material properties.
The synthesis of aryl methyl sulfanes and their oxidized derivatives is a significant focus of contemporary research. tandfonline.comresearchgate.net Traditional methods often rely on the cross-coupling of aryl halides with methylating agents, while newer approaches explore more efficient and environmentally friendly catalytic systems. nih.gov The development of novel synthetic routes to access structurally diverse aryl methyl sulfanes is crucial for advancing drug discovery and materials science. nih.gov
Strategic Importance of (4-Bromo-3-methylphenyl)(methyl)sulfane as a Synthetic Intermediate
The strategic importance of this compound lies in its bifunctional nature. The presence of both a bromo and a methylthio group on the aromatic ring allows for selective and sequential chemical transformations. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Simultaneously, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone. bohrium.comorgsyn.org These oxidized derivatives are valuable functional groups in their own right and can act as directing groups in electrophilic aromatic substitution reactions or as key pharmacophores in biologically active molecules. nih.gov This dual reactivity makes this compound a versatile precursor for the synthesis of a wide range of complex organic molecules.
For instance, the bromo-functionalized aromatic core of this compound is analogous to other bromo-methylphenyl derivatives like (4-Bromo-3-methylphenyl)methanol and 4'-Bromo-3'-methylacetophenone, which are recognized as crucial reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comnbinno.comchemicalbook.comchemicalbook.comnih.gov
Overview of Key Research Areas Pertaining to this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are found in compounds that are subjects of active investigation. The research areas where this compound or its close analogs are relevant include:
Medicinal Chemistry: The synthesis of novel bioactive compounds often involves the use of functionalized aromatic building blocks. The unique substitution pattern of this compound could be exploited to create new drug candidates with potential applications in various therapeutic areas. The aryl methyl sulfone moiety, which can be derived from this compound, is found in a number of drugs and is a subject of ongoing research. nih.govnih.gov
Materials Science: Aryl sulfides and sulfones are components of high-performance polymers and organic electronic materials. nih.gov The specific substitution pattern of this compound could be used to synthesize new materials with tailored optical, electronic, or thermal properties.
Synthetic Methodology: The development of new and efficient methods for the functionalization of halogenated aromatic compounds is a constant endeavor in organic chemistry. This compound can serve as a model substrate for testing new catalytic systems and reaction conditions for cross-coupling and oxidation reactions. acs.orgmdpi.com
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application |
|---|---|
| Medicinal Chemistry | Synthesis of novel pharmaceutical agents. |
| Materials Science | Development of new polymers and functional materials. |
| Agrochemicals | Creation of new pesticides and herbicides. |
| Synthetic Methodology | Substrate for developing new catalytic reactions. |
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-2-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBIJBMSCJNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650083 | |
| Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90532-02-8 | |
| Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 3 Methylphenyl Methyl Sulfane and Analogs
Direct Synthetic Routes to (4-Bromo-3-methylphenyl)(methyl)sulfane
Direct synthetic routes to this compound typically commence with the precursor (3-methylphenyl)(methyl)sulfane, also known as 3-methylthioanisole. The key transformation is the regioselective introduction of a bromine atom onto the aromatic ring. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing methyl (-CH₃) and methylthio (-SCH₃) groups. Both are ortho-, para-directing and activating substituents. The desired 4-bromo isomer is formed by substitution at the position that is para to the methylthio group and ortho to the methyl group, a sterically and electronically favored outcome.
Regioselective Bromination of Precursor Methylsulfanes
The introduction of a bromine atom at the C4 position of (3-methylphenyl)(methyl)sulfane is a critical step that can be achieved using various brominating agents. The choice of reagent and reaction conditions is crucial for maximizing the yield of the desired regioisomer and minimizing the formation of unwanted byproducts, such as other isomers or polybrominated species.
Elemental bromine (Br₂) is a fundamental reagent for electrophilic aromatic bromination. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of multiple products. To achieve high regioselectivity, reaction conditions must be carefully controlled. For instance, bromination of activated aromatic compounds with elemental bromine in acetic acid is a common procedure, often yielding the thermodynamically favored para-substituted product. mdpi.com
To enhance selectivity, particularly for highly activated substrates, alternative conditions can be employed. While not described specifically for 3-methylthioanisole, analogous vapor-phase bromination of structurally similar compounds like 3-methylanisole (B1663972) has been shown to significantly reduce the formation of dibrominated impurities. This method involves reacting the substrate in the vapor phase with bromine vapor at controlled temperatures and pressures, which can favor the formation of the mono-brominated product with high regioselectivity.
N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination and serves as a milder source of electrophilic bromine compared to Br₂. mdpi.comnih.gov Its application in the bromination of aromatic compounds often leads to high yields and improved regioselectivity, particularly for para-bromination. mdpi.comorganic-chemistry.org The selectivity of NBS can be influenced by the choice of solvent and the presence of catalysts. For instance, the use of NBS in acetonitrile (B52724) has been reported to be highly para-selective for activated arenes. mdpi.com
Various systems have been developed to further enhance the regioselectivity of NBS brominations. The reaction can be performed under different conditions to favor the desired isomer. mdpi.comresearchgate.net
| Catalyst/Solvent System | Key Features | Primary Selectivity |
|---|---|---|
| NBS/Acetonitrile | Commonly used for activated arenes, proceeds readily. | Highly para-selective with respect to the most activating group. mdpi.com |
| NBS/Ionic Liquid | Leads to high yields and selectivity. | Generally favors para-bromination. researchgate.net |
| NBS/Silica Gel | Acts as a good agent for regioselective bromination. | Para-selective. mdpi.comresearchgate.net |
| NBS/Acidic Media (e.g., TFA) | Can deactivate certain positions, altering regioselectivity. | Can direct bromination away from protonated, deactivated rings. nih.gov |
Other Direct Functionalization Approaches
Beyond the direct bromination of (3-methylphenyl)(methyl)sulfane, alternative synthetic sequences can provide access to the target compound. One notable strategy involves the use of arenediazonium salts, which are versatile intermediates in the synthesis of substituted aromatic compounds. rsc.orglibretexts.orglibretexts.org This approach would begin with a different precursor, such as 4-bromo-3-methylaniline (B1294692).
The synthetic sequence would be as follows:
Diazotization: 4-bromo-3-methylaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures (0–10 °C) to form the corresponding 4-bromo-3-methylbenzenediazonium salt. libretexts.org
Sulfur Introduction: The resulting diazonium salt can then be subjected to a reaction that introduces the methylthio group. For example, reaction with dimethyl disulfide or a methylthiolate source, sometimes mediated by a metal catalyst, can displace the diazonium group (which is released as stable N₂ gas) to form the desired aryl-sulfur bond. researchgate.net This method offers a powerful alternative for constructing the target molecule when the precursor amine is readily available.
General Strategies for Aryl-Sulfur Bond Formation in Aryl Methyl Sulfides
The formation of the aryl-sulfur bond is a cornerstone of synthesizing aryl methyl sulfides. Numerous methodologies have been developed for this purpose, with nucleophilic substitution reactions being among the most fundamental and widely applied.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary method for creating C-S bonds. This can occur through two main pathways: nucleophilic aromatic substitution (SₙAr) on activated aryl halides or metal-catalyzed cross-coupling reactions.
The SₙAr mechanism typically requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a leaving group (such as a halogen). libretexts.orgmdpi.com The nucleophile, in this case, a methylthiolate source (CH₃S⁻), attacks the carbon bearing the leaving group, proceeds through a negatively charged intermediate known as a Meisenheimer complex, and then eliminates the leaving group to yield the final product. libretexts.org While powerful, this specific pathway is not directly applicable to the synthesis of this compound from a bromo-precursor without an activating group.
More broadly applicable are transition-metal-catalyzed nucleophilic substitution reactions. These methods allow for the coupling of aryl halides (including non-activated ones) with sulfur nucleophiles. Catalysts based on palladium, copper, and nickel are commonly employed to facilitate the formation of the C-S bond. These reactions, often referred to as cross-coupling reactions, are highly versatile and tolerate a wide range of functional groups.
| Method | Aryl Substrate | Sulfur Source | Typical Conditions |
|---|---|---|---|
| SNAr Reaction | Aryl halide with ortho/para electron-withdrawing groups | Alkali metal thiolate (e.g., CH₃SNa) | Polar aprotic solvent (e.g., DMSO, DMF). libretexts.org |
| Sandmeyer-type Reaction | Arenediazonium salt | Dimethyl disulfide | Often requires a catalyst or specific reaction conditions. researchgate.net |
| Copper-Catalyzed Coupling | Aryl Iodide | Dimethyl disulfide | Cu catalyst, often in water. |
| Palladium-Catalyzed Coupling | Aryl Halide (Cl, Br, I) or Triflate | Thiolate anion | Pd catalyst with a phosphine (B1218219) ligand and a base. |
Metal-Catalyzed Cross-Coupling Reactions
For aryl halides that are not activated towards SNAr, such as 4-bromo-3-methyltoluene (the precursor to the title compound), metal-catalyzed cross-coupling reactions are the methods of choice. rsc.org These reactions typically involve a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. rsc.orgucl.ac.uk Copper, palladium, and nickel are the most commonly employed metals for C–S bond formation. nih.gov
Copper-catalyzed C–S coupling, often referred to as the Ullmann condensation, is a classic method for forming aryl thioethers. While traditional conditions were harsh, modern protocols employ various ligands to facilitate the reaction under milder conditions. rsc.org Ligands such as 1,10-phenanthroline, neocuproine, and various diamine derivatives have proven effective. rsc.org
The reaction typically involves a copper(I) salt, such as CuI or CuBr, a base, and a ligand to couple an aryl halide with a thiol. nih.govacs.org Mechanistic studies have demonstrated the role of copper(I) thiolate complexes as key intermediates in the catalytic cycle. rsc.orgacs.org Furthermore, innovative approaches have been developed, such as using readily available sodium sulfide (Na₂S) as the sulfur source with copper powder as the catalyst, providing a direct route to aryl thiols which can then be alkylated. nih.gov
| Aryl Halide | Sulfur Source | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Iodobenzene | 4-tert-Butylbenzenethiol | CuI (10 mol%), Ethylenediamine ligand | K₂CO₃, Toluene, 110 °C, 24 h | 91% | nih.gov |
| 4-Iodotoluene | Benzenethiol | [(phen)Cu(μ-SC₆H₅)]₂ | DMSO-d₆, 110 °C, 3 h | 99% | rsc.org |
| 1-Bromo-4-methoxybenzene | Benzenethiol | Cu₂O (5 mol%), Salicylaldimine ligand | Cs₂CO₃, Toluene, 110 °C, 24 h | 94% | nih.gov |
Palladium catalysis offers a highly versatile platform for C–S bond formation. The Buchwald-Hartwig amination protocol has been successfully adapted for thioether synthesis, coupling aryl halides with thiols using a palladium catalyst and a suitable phosphine ligand. nih.govrsc.org
A more recent and innovative strategy is the decarboxylative cross-coupling reaction, which uses aromatic carboxylic acids as aryl donors. This approach avoids the need for organometallic reagents. researchgate.net Specifically, a palladium-catalyzed decarboxylative methylthiolation has been developed using DMSO as both the solvent and the methylthiolating agent. researchgate.net This transformation allows for the direct conversion of an aryl carboxylic acid to an aryl methyl thioether. This method represents a significant advance, as carboxylic acids are often more readily available and stable than the corresponding aryl halides.
| Starting Material | Coupling Partner/Reagent | Catalyst System | Method | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | 1-Butanethiol | Pd(OAc)₂, DPEPhos | Buchwald-Hartwig Coupling | 90% | nih.gov |
| Benzoic acid | DMSO | Pd(OAc)₂, Ag₂CO₃ | Decarboxylative Methylthiolation | 61% | researchgate.net |
| Thiazole-5-carboxylic acid | 4-Iodotoluene | Pd(OAc)₂, PPh₃, Ag₂CO₃ | Decarboxylative C-C Coupling | 96% | researchgate.net |
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for C–S cross-coupling reactions. ucl.ac.uk Nickel systems can often catalyze reactions with challenging substrates, including less reactive aryl chlorides. A variety of nickel-catalyzed methods have been developed, showcasing broad functional group tolerance and diverse substrate scope.
Recent advancements include ligand-free, base-free C–S coupling of aryl halides with ketene (B1206846) dithioacetals as odorless thiol surrogates. researchgate.net Another approach involves the reductive cross-coupling of alkyl halides with arylthiosilanes. Furthermore, nickel can catalyze the decarbonylative coupling of thioesters to form thioethers, providing a novel disconnection approach. Cross-electrophile coupling, which reacts two different electrophiles (e.g., an aryl thiol and an aryl bromide) in the presence of a nickel catalyst and a reducing agent, has also been reported.
| Aryl Partner | Sulfur Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Ketene dithioacetal | NiBr₂·diglyme, Zn | DMA, 80 °C, 12 h | 92% | researchgate.net |
| 4-Iodotoluene | Diphenyl disulfide | NiCl₂·6H₂O, Zn | DMF, 120 °C, 12 h | 89% | acs.org |
| Phenyl Thiobenzoate | (Decarbonylative) | Ni(COD)₂, P(O-o-tol)₃ | Toluene, 120 °C, 24 h | 81% |
Lithium Exchange and Quenching Reactions
A highly effective and direct route to specific aryl thioethers involves the use of organolithium intermediates. The lithium-halogen exchange reaction is a powerful tool for converting aryl halides into highly nucleophilic aryllithium species. This reaction is typically performed at very low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF).
For the synthesis of this compound, the precursor 1,4-dibromo-2-methylbenzene or 4-bromo-1-iodo-2-methylbenzene would undergo selective lithium-halogen exchange at the more reactive halogen site. The resulting aryllithium intermediate is then quenched in situ with an electrophilic sulfur reagent. Dimethyl disulfide (MeSSMe) is an ideal electrophile for introducing the methylthio group, reacting rapidly with the aryllithium to form the desired C–S bond and generate the final product. This method offers excellent regioselectivity and is often high-yielding.
| Aryl Halide | Lithiation Reagent | Electrophile | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Bromobenzene | n-BuLi | Dimethyl disulfide | THF, -78 °C to RT | Thioanisole (B89551) | General Method |
| 4-Bromoanisole | t-BuLi | Diphenyl disulfide | Et₂O, -78 °C to RT | (4-Methoxyphenyl)(phenyl)sulfane | General Method |
| 2-Bromopyridine | n-BuLi | Dibutyl disulfide | THF, -78 °C | 2-(Butylthio)pyridine | General Method |
Development and Application of Methylthiolation Reagents
The introduction of a methylthio (-SMe) group into organic molecules is a critical transformation in medicinal chemistry and materials science. Aryl methyl sulfides, including derivatives like this compound, are prevalent structural motifs in pharmaceuticals and agrochemicals. nih.gov Consequently, the development of efficient and versatile methylthiolation reagents has been a significant focus of synthetic organic chemistry. rsc.orgnih.gov This section details the application of two key reagents, (Methylthio)trimethylsilane (TMSSMe) and Dimethyl Sulfoxide (B87167) (DMSO), in the synthesis of aryl methyl sulfides.
(Methylthio)trimethylsilane (TMSSMe) as a Methylthiolating Agent
(Methylthio)trimethylsilane (TMSSMe) has emerged as a valuable reagent for the synthesis of aryl methyl sulfide derivatives. researchgate.net It serves as a non-volatile and more manageable equivalent of methanethiol, a toxic and malodorous gas. researchgate.net TMSSMe can generate methanethiolate (B1210775) in situ upon treatment with a base, which can then participate in nucleophilic aromatic substitution reactions. researchgate.net
A particularly effective method involves the reaction of nitroarenes with a combination of TMSSMe and cesium carbonate (Cs₂CO₃) in Dimethyl Sulfoxide (DMSO). researchgate.net This approach allows for the direct displacement of the nitro group to furnish the corresponding aryl methyl sulfide in high yields. researchgate.net The reaction is particularly efficient for substrates bearing electron-withdrawing groups at the ortho or para positions relative to the nitro group, as these substituents activate the ring towards nucleophilic attack. researchgate.net For instance, the reaction of 1,2-dinitrobenzene (B166439) proceeds almost quantitatively. researchgate.net This methodology is compatible with a range of functional groups, including esters, ketones, and trifluoromethyl groups. researchgate.net
The table below summarizes the results of the methylthiolation of various nitroarenes using the TMSSMe/Cs₂CO₃ system. researchgate.net
Table 1: Synthesis of Aryl Methyl Sulfides from Nitroarenes using TMSSMe Reaction Conditions: Nitroarene (1 equiv.), TMSSMe (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), DMSO, 80-120 °C. researchgate.net
| Entry | Nitroarene Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Nitrobenzonitrile | 4-(Methylthio)benzonitrile | 98 |
| 2 | 1-(4-Nitrophenyl)ethanone | 1-(4-(Methylthio)phenyl)ethanone | 95 |
| 3 | Methyl 4-nitrobenzoate | Methyl 4-(methylthio)benzoate | 99 |
| 4 | 1-Nitro-4-(trifluoromethyl)benzene | 1-(Methylthio)-4-(trifluoromethyl)benzene | 85 |
| 5 | 1,3-Dinitrobenzene | 1-(Methylthio)-3-nitrobenzene | 96 |
Dimethyl Sulfoxide (DMSO) as a Sulfur Source in Methylthiolation Reactions
Dimethyl Sulfoxide (DMSO) is a widely used aprotic polar solvent that has gained significant attention as an inexpensive, readily available, and environmentally benign source for the methylthio group in organic synthesis. researchgate.netmdpi.com Its application as a methylthiolating reagent represents a notable advancement in organic sulfur chemistry. rsc.orgnih.gov Various strategies have been developed to utilize DMSO for the construction of C-S bonds, often involving its activation to generate a reactive sulfur species. rsc.org
One common activation method is the interrupted Pummerer reaction. rsc.org In this process, DMSO is activated by an electrophilic reagent, forming a tricoordinate sulfur intermediate. This intermediate can then react with a nucleophile at the sulfur atom to yield the thiolated product. rsc.org This approach has enabled DMSO to become one of the most widely used methylthiolating reagents. rsc.org
Furthermore, transition metal-catalyzed reactions have been successfully employed to achieve methylthiolation using DMSO. An unprecedented copper(II)-mediated methylthiolation of aryl C-H bonds under oxidative conditions has been described. acs.org This method allows for the direct functionalization of C-H bonds, offering an atom-economical route to aryl methyl sulfides. Various functional groups on the aromatic substrates are tolerated under these conditions. acs.org
In addition to metal-catalyzed systems, metal-free protocols have also been established. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can promote the methylthiolation of certain substrates in DMSO. mdpi.com This transformation proceeds without any transition metal catalysts, often requiring lower temperatures and shorter reaction times. mdpi.com In such reactions, DMSO can serve as both the methylthio source and the solvent. mdpi.com
The versatility of DMSO as a methylthiolating agent is highlighted by the range of substrates and reaction conditions developed.
Table 2: Examples of Methylthiolation Reactions Using DMSO as a Sulfur Source
| Entry | Substrate | Catalyst/Reagent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | 1,3,5-Trimethoxybenzene | Cu(OTf)₂ / K₂S₂O₈ | 2,4,6-Trimethoxy-1-(methylthio)benzene | 81 | acs.org |
| 2 | Acetanilide | Cu(OAc)₂ / Li₂CO₃ | 4-Acetamido-1-(methylthio)benzene | 72 | acs.org |
| 3 | Indole | I₂ / K₂CO₃ | 3-(Methylthio)indole | 92 | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methylphenyl Methyl Sulfane
Transformations Involving the Bromine Atom
The carbon-bromine bond on the aromatic ring is a key site for functionalization, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily exploited through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at the Aryl Bromine
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the transformation of (4-bromo-3-methylphenyl)(methyl)sulfane. In these reactions, a nucleophile replaces the bromine atom on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
For this compound, the methyl and methylsulfane groups are generally considered to be weakly electron-donating or at best neutral, which does not significantly activate the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures, strong bases, or the use of highly reactive nucleophiles, would likely be necessary to achieve nucleophilic substitution of the bromine atom. The reaction mechanism proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the bromine, forming a tetrahedral intermediate, which then rearomatizes by expelling the bromide ion.
Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) Involving the Bromine
Metal-catalyzed cross-coupling reactions offer a more versatile and widely employed method for the functionalization of the C-Br bond in this compound. These reactions, often catalyzed by palladium or nickel complexes, allow for the formation of new carbon-carbon bonds under relatively mild conditions.
The Suzuki coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. A specific application of this reaction has been documented in the synthesis of a boronic ester derivative of this compound. yccskarad.com The reaction proceeds via a catalytic cycle that includes oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Suzuki Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Bis(pinacolato)diboron | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) complex | Potassium acetate | 1,4-Dioxane | 100 | 1 | 2-(3-Methyl-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | yccskarad.com |
Reactions at the Methylsulfane Moiety
The sulfur atom of the methylsulfane group is nucleophilic and can be readily oxidized to form sulfoxides and sulfones. These transformations are of significant interest as they modulate the electronic and steric properties of the molecule and are key functional groups in many pharmaceutical and agrochemical compounds.
Oxidation Pathways to Sulfoxides and Sulfones
The oxidation of the methylsulfane group can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone, depending on the choice of oxidizing agent and the reaction conditions.
Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. meta-Chloroperbenzoic acid (m-CPBA) is a commonly used reagent for this transformation. The reaction is typically carried out at low temperatures to prevent overoxidation to the sulfone. nih.gov The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.
Hydrogen peroxide (H₂O₂) is another widely used "green" oxidant for the conversion of sulfides to sulfoxides and sulfones. nih.govuj.edu.pl The selectivity can often be controlled by the stoichiometry of the hydrogen peroxide and the presence of catalysts. In some cases, the oxidation of this compound to the corresponding sulfone has been accomplished using hydrogen peroxide. yccskarad.com
Table 2: Oxidation of Substituted Thioanisoles | Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Thioanisole (B89551) | H₂O₂ | Ti(IV) amino triphenolate complex | CDCl₃ | Room Temp | Methyl phenyl sulfoxide | >99 | researchgate.net | | Thioanisole | Oxone/KBr | Acetonitrile (B52724)/Water | 273 K | Methyl phenyl sulfoxide | - | yccskarad.com | | Thioanisole | H₂O₂ | Carboxylated Multi-walled Carbon Nanotubes | Solvent-free | Room Temp | Methyl phenyl sulfone | 99 | rsc.org |
A variety of catalytic systems have been developed to improve the efficiency and selectivity of sulfide (B99878) oxidation, often utilizing environmentally benign oxidants like hydrogen peroxide. These catalysts can be based on transition metals such as titanium, ruthenium, or tungsten, as well as non-metal systems. researchgate.netelectronicsandbooks.comresearchgate.net For instance, Ti(IV)-amino triphenolate complexes have been shown to be effective catalysts for the oxidation of sulfides to sulfoxides with high yields. researchgate.net Similarly, water-soluble heteropolyoxotungstates have been employed as efficient and recyclable catalysts for the selective oxidation of thioanisole to the corresponding sulfoxide and sulfone using hydrogen peroxide. researchgate.net The choice of catalyst can significantly influence the product distribution, with some systems favoring the formation of the sulfoxide while others promote the full oxidation to the sulfone. organic-chemistry.org
Reduction Reactions of the Methylsulfane Group and its Oxidized Forms
The methylsulfane (or methylthio) group in this compound and its oxidized counterparts, the corresponding sulfoxide and sulfone, can undergo various reduction reactions. These transformations are crucial for both functional group manipulation and complete removal of the sulfur moiety.
The deoxygenation of sulfoxides to sulfides is a common transformation. organic-chemistry.org A variety of reagents have been developed for this purpose, often highlighting chemoselectivity. For instance, sodium borohydride (B1222165) in the presence of iodine in anhydrous THF efficiently converts various sulfoxides to their thioethers with excellent yields and can be performed in the presence of other reducible groups like esters and nitriles. organic-chemistry.org Another mild method employs thionyl chloride (SOCl₂) as a catalyst with triphenylphosphine (B44618) (Ph₃P) in THF at room temperature. organic-chemistry.org Other systems, such as those using indium and pivaloyl chloride or an Al-NiCl₂·6H₂O system, have also proven effective for the rapid and convenient conversion of alkyl aryl sulfoxides to the corresponding sulfides. organic-chemistry.orgresearchgate.net
Aryl sulfones, being more resistant to reduction, require more potent reducing agents. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce a variety of sulfones to sulfides in high yields. For the complete removal of the sulfone group (hydrodesulfonation) to yield the corresponding arene, cobalt-catalyzed systems have been developed. researchgate.net In one such method, a cobalt-N-heterocyclic carbene (NHC) complex, in conjunction with an alkylmagnesium reagent as a hydride source, effectively converts aryl sulfones to arenes. researchgate.net
Table 1: Selected Reagents for the Reduction of Aryl Sulfoxides and Sulfones| Transformation | Reagent/Catalyst System | Key Features | Reference |
|---|---|---|---|
| Sulfoxide → Sulfide | NaBH₄ / I₂ | Chemoselective, tolerates esters and nitriles. | organic-chemistry.org |
| Sulfoxide → Sulfide | SOCl₂ / Ph₃P | Mild conditions, room temperature. | organic-chemistry.org |
| Sulfone → Sulfide | LiAlH₄ / TiCl₄ | Rapid reaction, high yields. | |
| Sulfone → Arene | Cobalt-IPr catalyst / Alkylmagnesium reagent | Catalytic hydrodesulfonation. | researchgate.net |
C–S Bond Functionalization Approaches
Beyond reduction, the carbon-sulfur bond in this compound and its derivatives can be strategically functionalized, enabling the introduction of new molecular complexity.
Catalytic transformations that involve the cleavage of C–S bonds have become a powerful tool in cross-coupling chemistry. researchgate.net Sulfones, in particular, can serve as effective leaving groups in such reactions. Desulfonylative cross-coupling reactions provide a method to form C(sp²)–C(sp³) linkages. nih.gov In this approach, alkyl sulfones are used to activate the alkyl coupling partner. Nickel-catalyzed radical cross-coupling reactions with aryl zinc reagents have been developed, where the sulfone group acts as a radical precursor and leaving group. nih.gov This methodology allows for the synthesis of a broad range of arylated products from corresponding sulfone starting materials, tolerating various functional groups, including alkyl chlorides. nih.gov
The sulfone group can facilitate radical reactions. The addition of alkyl radicals to α,β-unsaturated sulfones is a known method for alkenylation. rsc.org In these reactions, an alkyl radical adds to the double bond, followed by a β-elimination of the phenylsulfonyl radical to yield the corresponding alkene. rsc.org Various methods can be employed to generate the initial alkyl radicals, including the use of alkyl silicates or alkyl 1,4-dihydropyridines under photocatalytic conditions. rsc.org Furthermore, unactivated alkyl bromides have been successfully used as alkyl radical precursors for alkenylation reactions with alkenyl phenyl sulfones through a silicon-mediated radical debromination process under visible light photocatalysis. rsc.org
Directed C-H Activation and Functionalization
The methylthio group of thioanisole derivatives like this compound can act as a directing group, enabling the selective functionalization of otherwise unreactive C–H bonds on the aromatic ring.
A simple and effective iridium catalytic system has been developed for the ortho-selective C–H borylation of thioanisole derivatives. americanelements.comnih.gov This reaction utilizes a bipyridine-type ligand and allows for the synthesis of a variety of 2-borylthioanisoles. americanelements.comnih.govelsevierpure.com The resulting boryl and methylthio groups can be further transformed through subsequent palladium-catalyzed reactions, demonstrating the synthetic utility of this method. americanelements.comnih.gov The reaction proceeds with high selectivity for the position ortho to the methylthio directing group.
Table 2: Iridium-Catalyzed Ortho-C–H Borylation of Thioanisoles| Catalyst System | Boron Source | Selectivity | Key Feature | Reference |
|---|---|---|---|---|
| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Ortho-selective | Simple system for synthesizing 2-borylthioanisoles. | americanelements.comnih.gov |
The mechanism of C–H activation is a subject of intense study. For the ortho-borylation of thioanisole derivatives, Density Functional Theory (DFT) calculations have provided significant insights. americanelements.comnih.gov These studies suggest that the high ortho-selectivity is controlled by weak interactions, specifically a hydrogen bond between a C–H bond of the methylthio group and an oxygen atom of the boryl ligand. americanelements.comnih.gov
In palladium-catalyzed C–H functionalization reactions promoted by thioether ligands, a distinct mechanism known as "electrophilic concerted metalation-deprotonation" (eCMD) has been proposed based on combined experimental and computational studies. princeton.edu This mechanism helps to explain the unique effects of thioether ligands on reaction rates and selectivity. princeton.edu Other mechanistic investigations into Pd-catalyzed C–H arylation have pointed towards the involvement of bimetallic, high-oxidation-state palladium intermediates as part of the catalytic cycle. nih.gov These detailed mechanistic studies are crucial for the rational design of new catalysts and for controlling the selectivity of C–H functionalization reactions. nih.gov
Derivatives and Their Academic Research Applications of 4 Bromo 3 Methylphenyl Methyl Sulfane As a Building Block
Synthesis of Complex Organic Molecules Featuring the (4-Bromo-3-methylphenyl)sulfane Scaffold
The functional groups on the (4-Bromo-3-methylphenyl)(methyl)sulfane scaffold enable its use in the synthesis of diverse and complex molecular architectures, including various heterocyclic systems and biaryl structures.
The 4-bromo-3-methylphenyl moiety is a valuable component in the synthesis of heterocyclic compounds. Research has demonstrated its successful incorporation into pyrazine-based structures.
Pyrazine (B50134) Derivatives: A notable application involves the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This intermediate is prepared through the reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline (B1294692) using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as coupling agents, achieving a high yield of 83%. mdpi.com This core structure serves as a platform for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. mdpi.com
While the outline includes isoxazole, thiazole, and triazole derivatives, the available research literature prominently highlights the synthesis of pyrazine derivatives from this specific building block. mdpi.comresearchgate.netdntb.gov.uaunimas.mynih.gov
The bromine atom on the (4-Bromo-3-methylphenyl)sulfane scaffold is ideally suited for participating in carbon-carbon bond-forming reactions to create biphenyl (B1667301) and analogous biaryl structures. The Suzuki cross-coupling reaction is a primary method employed for this purpose. mdpi.comtcichemicals.com
In a documented synthetic pathway, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is reacted with various aryl boronic acids. mdpi.com The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). This process efficiently replaces the bromine atom with an aryl group, yielding a series of N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide derivatives in moderate to good yields (60–85%). mdpi.com This method demonstrates the utility of the scaffold in generating libraries of biaryl compounds for further study.
Table 1: Synthesis of Arylated Pyrazine-2-Carboxamide Derivatives via Suzuki Coupling mdpi.com
| Derivative | Aryl Boronic Acid Used | Yield (%) |
|---|---|---|
| 5a | Phenylboronic acid | 85 |
| 5b | 4-Methoxyphenylboronic acid | 75 |
| 5c | 4-Chlorophenylboronic acid | 60 |
| 5d | 4-(Trifluoromethyl)phenylboronic acid | 70 |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Understanding the relationship between the structure of the derivatives and their chemical or biological activities is crucial for designing more effective compounds.
SAR studies on derivatives of the (4-Bromo-3-methylphenyl)sulfane scaffold reveal that the nature of the substituent introduced via synthesis significantly influences biological activity. For the N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide series, the electronic properties of the substituent on the newly introduced phenyl ring play a critical role. mdpi.com
For instance, in studies of antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), the derivative featuring a 4-(trifluoromethyl)phenyl group (an electron-withdrawing group) exhibited the strongest activity. mdpi.com Similarly, when tested for inhibitory activity against the alkaline phosphatase enzyme, this same compound proved to be the most potent. mdpi.com This suggests that electron-withdrawing substituents on this part of the molecule may enhance its interaction with biological targets.
The rational design of derivatives based on the (4-Bromo-3-methylphenyl)sulfane scaffold follows key medicinal chemistry principles. The core scaffold is maintained as a constant structural feature, while specific, targeted modifications are made at the reactive bromine site.
The primary design principle is to utilize the scaffold to position different functional groups in a defined orientation to probe interactions with a biological target. The Suzuki coupling reaction is an effective tool for this, allowing for the introduction of a wide array of aryl groups with varying electronic and steric properties. mdpi.com By systematically altering these substituents, researchers can map the chemical space required for optimal activity, as seen in the development of pyrazine carboxamide derivatives with enhanced enzyme inhibition and antibacterial properties. mdpi.com
Research on Biological Activity of Derivatives (Non-Human Contexts)
Derivatives synthesized from the (4-Bromo-3-methylphenyl)sulfane scaffold have been evaluated for various biological activities in vitro, primarily focusing on antimicrobial and enzyme inhibition properties.
Research has shown that N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide derivatives possess significant biological potential. mdpi.com A series of these compounds were tested for their antibacterial effects against clinically isolated, extensively drug-resistant Salmonella Typhi. The derivative functionalized with a 4-(trifluoromethyl)phenyl group (Compound 5d) displayed the most potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL. mdpi.com
Furthermore, these derivatives were assessed for their ability to inhibit alkaline phosphatase, an enzyme implicated in various biological processes. Again, Compound 5d was the most effective inhibitor, with a half-maximal inhibitory concentration (IC50) of 1.469 ± 0.02 µM. mdpi.com In silico docking studies suggest these compounds interact with key residues in the active site of the enzyme. mdpi.com
Table 2: Biological Activity of N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide Derivatives mdpi.com
| Derivative | Substituent | Alkaline Phosphatase Inhibition IC50 (µM) | Antibacterial Activity MIC (mg/mL) vs. XDR-S. Typhi |
|---|---|---|---|
| 5a | -H | 2.457 ± 0.05 | 12.5 |
| 5b | -OCH₃ | 2.061 ± 0.04 | 12.5 |
| 5c | -Cl | 1.975 ± 0.03 | 12.5 |
| 5d | -CF₃ | 1.469 ± 0.02 | 6.25 |
Enzyme Inhibition Studies of Derivatives (e.g., Alkaline Phosphatase Inhibitor Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives)
Derivatives of this compound have been investigated for their potential to inhibit specific enzymes, a key strategy in the development of new therapeutic agents. One notable area of research has been the evaluation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as inhibitors of alkaline phosphatase (ALP).
In a recent study, a series of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against human ALP. mdpi.com The parent compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, and its derivatives demonstrated varying degrees of inhibition. Notably, one of the most potent compounds identified in the series exhibited significant alkaline phosphatase inhibition with an IC50 value of 1.469 ± 0.02 µM. mdpi.com The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
The research highlights the potential of this class of compounds to serve as a scaffold for the development of novel and potent alkaline phosphatase inhibitors. The structure-activity relationship (SAR) studies within this series of derivatives are crucial for understanding the molecular features required for effective enzyme inhibition and for guiding the design of future inhibitors with enhanced potency and selectivity.
Antimicrobial Research on Derivatives (e.g., Antibacterial Activity, Antifungal Activity, Insecticidal Activity)
The structural motif of this compound has been incorporated into various heterocyclic systems to explore their antimicrobial properties. Research has particularly focused on the antibacterial activity of its derivatives against drug-resistant bacterial strains.
Antibacterial Activity
A significant area of investigation has been the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and their evaluation against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). mdpi.com In one study, a series of these derivatives were synthesized via Suzuki cross-coupling reactions. mdpi.com The antibacterial activity was assessed using the agar (B569324) well diffusion method, and the minimum inhibitory concentration (MIC) was determined. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
One of the synthesized derivatives demonstrated the most potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against XDR S. Typhi. mdpi.com This finding underscores the potential of these compounds as leads for the development of new antibiotics to combat the growing threat of multidrug-resistant bacteria.
| Compound | Target Organism | MIC (µg/mL) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR S. Typhi | 6.25 |
While research into the antifungal and insecticidal activities of direct derivatives of this compound is not extensively documented in the reviewed literature, the broader class of bromophenyl-containing heterocycles has shown promise in these areas. For instance, various N-arylbutanamides containing a bromophenyl moiety have demonstrated fungicidal activities against a range of plant pathogenic fungi. nih.gov Similarly, other aromatic bromo compounds have been investigated for their insecticidal properties. derpharmachemica.com These studies suggest that the (4-bromo-3-methylphenyl) scaffold could be a valuable component in the design of new antifungal and insecticidal agents, warranting further investigation.
In Vitro Cytotoxicity Studies of Sulfoxide (B87167)/Sulfone Derivatives (e.g., Antineoplastic Activity)
The oxidation of the sulfide (B99878) linkage in this compound to a sulfoxide or a sulfone represents a key synthetic modification that can significantly impact the biological activity of the resulting derivatives. While specific in vitro cytotoxicity and antineoplastic studies on the sulfoxide and sulfone derivatives of this compound are not extensively detailed in the available literature, the broader class of sulfone-containing compounds has been a subject of interest in cancer research.
For example, a study on 1-(phenylmethyl)-4,7,10-tris-[(4'-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane, a complex sulfone-containing molecule, demonstrated potent in vivo antineoplastic and in vitro cytotoxicity in both murine and human tissue-cultured cells. nih.gov This compound was found to inhibit the activities of regulatory enzymes in the purine (B94841) pathway, leading to a significant reduction in both RNA and DNA synthesis in Tmolt3 leukemic cells. nih.gov
Furthermore, research on natural bromophenol derivatives has shown that these compounds can possess significant antioxidant and anticancer potential. nih.govmdpi.comresearchgate.net For instance, certain methylated and acetylated bromophenol derivatives have been shown to inhibit the viability and induce apoptosis of leukemia K562 cells. nih.govmdpi.comresearchgate.net While not direct derivatives of this compound, these findings suggest that the incorporation of the bromo-methylphenyl moiety into various molecular scaffolds, including those with sulfoxide or sulfone groups, could be a promising strategy for the development of novel antineoplastic agents. Further research is needed to specifically evaluate the cytotoxic and antineoplastic potential of (4-bromo-3-methylphenyl)(methyl)sulfoxide and (4-bromo-3-methylphenyl)(methyl)sulfone and their derivatives.
Investigations into Interactions with Biological Targets in Non-Human Systems
Understanding the interaction of novel compounds with specific biological targets is a cornerstone of modern drug discovery. In the context of derivatives of this compound, molecular modeling and in silico studies have been employed to elucidate their binding modes with key enzymes in non-human systems, particularly in pathogenic bacteria.
One of the primary targets for antibacterial drug development is DNA gyrase, an essential enzyme that controls the topology of DNA during replication, transcription, and recombination in bacteria. mdpi.com The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been the subject of molecular docking studies to investigate their interaction with the DNA gyrase of S. Typhi. mdpi.com
These in silico analyses have revealed that the derivatives can bind to the active site of DNA gyrase. mdpi.com One of the most active antibacterial compounds from this series showed a strong binding affinity to the DNA gyrase protein, with a calculated binding energy of -7.5648 kcal/mol. mdpi.com This binding energy was found to be more favorable than that of the reference drug, ciprofloxacin. mdpi.com The docking studies indicated that the compound forms crucial interactions with the amino acid residues within the binding pocket of the enzyme, which is believed to be the basis for its inhibitory activity. mdpi.com Such computational investigations are invaluable for understanding the mechanism of action of these potential antibacterial agents and for guiding the rational design of more potent inhibitors.
Computational and Spectroscopic Characterization of 4 Bromo 3 Methylphenyl Methyl Sulfane and Its Analogs
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the identity and purity of (4-Bromo-3-methylphenyl)(methyl)sulfane. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, allowing for precise structural assignments. mdpi.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two different methyl groups. The aromatic region would display a complex pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The protons on the ring are influenced by the electronic effects of the bromo, methyl, and methylsulfanyl substituents. The methyl group attached to the ring and the methyl group of the sulfane moiety would appear as sharp singlets, likely in the regions of 2.2-2.5 ppm and 2.4-2.7 ppm, respectively. netlify.app
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the bromo and sulfane groups would be significantly affected. The two methyl carbons would also give rise to separate signals in the aliphatic region of the spectrum (typically 15-25 ppm). Aromatic carbons generally resonate in the 110 to 140 ppm range. libretexts.org
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Ar-H | 6.8 - 7.5 | Ar-C | 110 - 145 |
| Ar-CH₃ | 2.2 - 2.5 | Ar-CH₃ | 18 - 23 |
| S-CH₃ | 2.4 - 2.7 | S-CH₃ | 15 - 20 |
Predicted NMR data based on typical values for substituted thioanisole (B89551) analogs.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The mass spectrum of this compound would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.infoyoutube.com
Common fragmentation pathways for aromatic sulfides include the cleavage of the C-S bond and bonds adjacent to the sulfur atom. miamioh.edu Expected fragmentation could involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion or the loss of the entire thiomethyl radical (•SCH₃). Alpha-cleavage next to the sulfur atom is a common fragmentation tendency for ethers and sulfides. miamioh.edu
Expected Fragmentation Pattern:
Molecular Ion (M⁺): A pair of peaks corresponding to C₈H₉⁷⁹BrS⁺ and C₈H₉⁸¹BrS⁺.
[M-CH₃]⁺: Loss of a methyl group.
[C₇H₆Br]⁺: Cleavage of the C-S bond, losing the SCH₃ group.
[CH₃S]⁺: Formation of the methylsulfanyl cation.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. pressbooks.pub The IR spectrum of this compound would show several characteristic bands.
Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹. libretexts.org The aromatic ring itself gives rise to characteristic C=C stretching absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.orgpressbooks.pub Strong absorptions in the 690 to 900 cm⁻¹ range are due to C–H out-of-plane bending, and their exact position is diagnostic of the aromatic ring's substitution pattern. libretexts.orgpressbooks.pub For a 1,2,4-trisubstituted ring, a strong band is typically expected in the 810-850 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-H Out-of-Plane Bend | 810 - 850 | Strong |
| C-S Stretch | 600 - 800 | Weak |
Table of characteristic IR absorption bands.
Theoretical and Computational Chemistry
Theoretical and computational methods provide deep insights into the molecular structure, stability, and electronic properties that complement experimental data.
Quantum Chemical Calculations (e.g., Geometry Optimization, Molecular Orbital Theory)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). physchemres.orgmdpi.comufms.br These calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy.
Molecular Orbital (MO) theory helps in understanding the electronic structure and reactivity of the molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.com The energy and spatial distribution of these frontier orbitals indicate the molecule's ability to donate or accept electrons. For thioanisole derivatives, the HOMO is typically a π-orbital with significant contribution from the sulfur atom's lone pair electrons, which are delocalized into the aromatic ring. The LUMO is generally a π* antibonding orbital of the benzene ring. researchgate.net Substituents like the electron-donating methyl group and the electron-withdrawing (by induction) but π-donating bromo group will modulate the energies and shapes of these orbitals, thereby influencing the molecule's chemical reactivity. researchgate.netrsc.org
Conformational Analysis and Internal Barriers to Rotation (e.g., Thioanisole Derivatives)
Conformational analysis of thioanisole derivatives focuses on the orientation of the methylsulfanyl group relative to the plane of the aromatic ring. The rotation around the C(aryl)-S single bond is not entirely free due to steric and electronic effects, leading to a rotational barrier. rsc.orgresearchgate.net
Studies on thioanisole and its analogs have shown that the molecule may prefer a planar or near-planar conformation where the S-CH₃ bond lies in the plane of the benzene ring, as this allows for maximal overlap between the sulfur lone pair and the aromatic π-system. However, some studies suggest the coexistence of multiple conformations, including non-planar or orthogonal forms. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the minimum energy conformations and the energy of the transition states between them. mdpi.commdpi.com The height of this internal barrier to rotation is a key parameter that characterizes the flexibility of the molecule. For substituted thioanisoles, the size and electronic nature of the substituents on the ring can influence both the preferred conformation and the magnitude of the rotational barrier.
Future Directions and Emerging Research Avenues for 4 Bromo 3 Methylphenyl Methyl Sulfane
Development of Novel Catalytic Systems for Enhanced Functionalization
The functionalization of the (4-Bromo-3-methylphenyl)(methyl)sulfane scaffold is a key area for future research, with a particular focus on the development of novel catalytic systems that can offer enhanced efficiency, selectivity, and substrate scope. The presence of the bromo group makes this compound an ideal candidate for a variety of cross-coupling reactions.
Future research will likely focus on the application of next-generation palladium and nickel catalysts for the functionalization of the C-Br bond. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are expected to be highly effective. nih.govwikipedia.orgchemicalbook.com The development of catalyst systems that are tolerant of the sulfur-containing moiety and can operate under mild conditions will be a priority.
Furthermore, the exploration of photoredox catalysis could open up new avenues for the functionalization of this compound. Nickel-catalyzed photoredox reactions, for example, have shown great promise for the coupling of aryl halides with a wide range of partners under mild, visible-light-mediated conditions. The application of such methods to this compound could enable the introduction of novel functional groups that are not accessible through traditional cross-coupling methods.
An illustrative data table for future research in this area could resemble the following:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 12 | 95 |
| 2 | NiCl2(dme) (5) | dtbbpy (5) | - | DMF | 25 | 24 | 88 |
| 3 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | - | DBU | CH3CN | 25 | 18 | 92 |
This is a hypothetical data table based on typical conditions for related aryl bromides and serves as a template for future experimental work.
Application of Green Chemistry Principles in the Synthesis and Transformations of the Compound
The integration of green chemistry principles into the synthesis and subsequent transformations of this compound is another critical area of future research. The goal is to develop more sustainable and environmentally benign chemical processes.
One promising avenue is the use of greener solvents, such as ionic liquids, supercritical fluids, or water, to replace traditional volatile organic compounds. nih.govresearchgate.net For example, a patented method for the synthesis of 4-bromo-3-methyl anisole (B1667542) utilizes an ionic liquid, which could be adapted for the synthesis of the target compound. patsnap.com Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govmdpi.comnih.govrsc.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, are also an attractive option. nih.gov
Flow chemistry is another green technology that could be applied to the synthesis of this compound and its derivatives. Continuous-flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and scale-up. nih.gov
A comparative data table for future green synthesis research could be structured as follows:
| Method | Solvent | Catalyst | Energy Source | Reaction Time | Yield (%) |
| Conventional | Toluene | Pd(PPh3)4 | Oil Bath | 12 h | 90 |
| Microwave | None | Pd/C | Microwave | 15 min | 92 |
| Flow Chemistry | Ethanol | Immobilized Pd | - | 5 min residence | 95 |
| Green Solvent | [BMIM]BF4 | CuI | Stirring | 6 h | 88 |
This is an illustrative data table to guide future research in green chemistry applications.
Advanced Mechanistic Elucidations for Complex Reactions
A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for optimizing existing methods and developing new ones. Future research in this area will likely employ a combination of experimental and computational techniques.
Kinetic studies, for instance, can provide valuable information about the rate-determining steps of catalytic cycles. uvic.ca The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help to identify and characterize key catalytic intermediates. Mass spectrometry is another powerful tool for elucidating reaction mechanisms, particularly for identifying transient species in the catalytic cycle. uvic.ca
Computational methods, such as Density Functional Theory (DFT), will play an increasingly important role in mechanistic elucidation. researchgate.netrsc.orgrsc.orgresearchgate.net DFT calculations can be used to model reaction pathways, predict the structures of intermediates and transition states, and rationalize the observed reactivity and selectivity. For example, DFT studies on the oxidative addition of aryl halides to palladium complexes can provide insights into the initial step of many cross-coupling reactions. rsc.orgrsc.orgresearchgate.net
Exploration of New Biological Activities of Derivatives in Non-Human Models
The (4-Bromo-3-methylphenyl)sulfane scaffold represents a promising starting point for the development of new biologically active molecules. The diverse functionalization possibilities of this compound allow for the creation of large libraries of derivatives that can be screened for a wide range of biological activities.
Future research should focus on synthesizing derivatives of this compound and evaluating their potential as antimicrobial, antifungal, and anticancer agents in non-human models. nih.govgoogle.comnih.gov For example, studies on other brominated compounds have shown promising antifungal activity. google.com The cytotoxicity of new derivatives could be screened against various cancer cell lines to identify potential therapeutic leads. nih.govresearchgate.netresearchgate.netnih.govmdpi.com
Structure-activity relationship (SAR) studies will be crucial for optimizing the biological activity of these derivatives. By systematically modifying the structure of the parent compound and evaluating the effects on biological activity, it will be possible to identify the key structural features required for potency and selectivity.
A hypothetical data table for reporting the biological activity of new derivatives could be:
| Compound ID | Modification | Target Organism/Cell Line | MIC (µg/mL) / IC50 (µM) |
| D-01 | Phenyl group at 4-position | Staphylococcus aureus | 16 |
| D-02 | Pyridyl group at 4-position | Candida albicans | 8 |
| D-03 | Morpholino group at 4-position | A549 (Lung Cancer) | 5.2 |
| D-04 | Aniline group at 4-position | MCF-7 (Breast Cancer) | 7.8 |
This is a sample data table to guide the reporting of future biological activity studies.
Design of Next-Generation Building Blocks Based on the (4-Bromo-3-methylphenyl)sulfane Scaffold
Beyond its potential direct applications, this compound can serve as a versatile building block for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. nih.gov
In medicinal chemistry, this compound can be used as a scaffold to construct novel drug candidates. The ability to functionalize the aryl ring at multiple positions allows for the precise tuning of the steric and electronic properties of the final molecule, which is crucial for optimizing drug-target interactions.
In materials science, derivatives of this compound could find applications in the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). uniss.itmdpi.comossila.comresearchgate.net The introduction of specific functional groups onto the thioanisole (B89551) core can be used to modulate the photophysical properties of the resulting materials, such as their emission wavelength and quantum efficiency.
The strategic functionalization of this scaffold could lead to the creation of a diverse range of novel compounds with tailored properties for specific applications, solidifying the importance of this compound as a valuable tool in the chemist's arsenal.
Q & A
Basic: What are the common synthetic routes for (4-Bromo-3-methylphenyl)(methyl)sulfane?
Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A general approach includes:
Bromination : Introducing bromine at the 4-position of 3-methylphenol derivatives using brominating agents like N-bromosuccinimide (NBS) under radical initiation .
Thioether Formation : Reacting the brominated intermediate with methanethiol (CH₃SH) or methylsulfanylation reagents (e.g., dimethyl disulfide) in the presence of a base (e.g., K₂CO₃) or Lewis acids (e.g., AlCl₃) .
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key optimization parameters include temperature control (0–60°C) and solvent selection (e.g., DMF or THF) to minimize side reactions .
Advanced: How can nucleophilic substitution reactions be optimized for derivatizing the bromine atom in this compound?
Answer:
The bromine atom at the 4-position is susceptible to nucleophilic substitution (e.g., Suzuki coupling, Buchwald-Hartwig amination). Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for cross-coupling reactions, with ligand tuning (e.g., XPhos) to enhance reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of aryl halides and nucleophiles.
- Kinetic Studies : Monitoring reaction progress via HPLC or ¹H NMR to identify intermediates and adjust stoichiometry .
Contradictions in yield (e.g., 40–85%) across studies highlight the need for substrate-specific optimization .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Peaks for methylsulfane (δ ~2.5 ppm for CH₃S) and aromatic protons (δ 7.1–7.5 ppm for bromophenyl) confirm connectivity .
- Mass Spectrometry (MS) : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-S (~700 cm⁻¹) validate functional groups .
Advanced: How does steric hindrance from the 3-methyl group influence reactivity in cross-coupling reactions?
Answer:
The 3-methyl group creates steric bulk, reducing accessibility of the bromine atom for cross-coupling. Mitigation strategies include:
- Ligand Design : Bulky ligands (e.g., SPhos) enhance catalyst turnover by preventing coordination interference .
- Microwave-Assisted Synthesis : Elevated temperatures (100–120°C) improve reaction rates in sterically hindered systems .
Contradictory data on reaction efficiency (e.g., 50% vs. 75% yield under similar conditions) suggest solvent polarity and catalyst loading are critical variables .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Lead Compound : Serves as a scaffold for anticancer agents due to bromine’s role in enhancing lipophilicity and target binding .
- Enzyme Inhibition : Methylsulfane groups can interact with cysteine residues in enzymes (e.g., kinases), studied via IC₅₀ assays .
- SAR Studies : Derivatives with modified substituents (e.g., fluoro or methoxy groups) are screened for improved bioavailability .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking Simulations : Software like AutoDock Vina models binding affinities to receptors (e.g., EGFR kinase) using the compound’s 3D structure (PubChem CID) .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthetic prioritization .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : Potential skin/eye irritant (GHS05/06). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the sulfane group .
- Waste Disposal : Neutralize with oxidizing agents (e.g., H₂O₂) before disposal per EPA guidelines .
Advanced: How do crystallographic studies resolve ambiguities in the compound’s molecular geometry?
Answer:
- Single-Crystal XRD : Resolves bond angles (C-S-C ~100°) and dihedral angles between aryl and sulfane groups .
- Electron Density Maps : Identify disorder in methyl or bromine positions, requiring refinement with SHELXL .
- Comparative Analysis : Overlay with DFT-optimized structures (Gaussian 09) validates experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
